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molecular formula C9H10N4O B8404300 2-(Methoxyamino)quinazolin-4-amine

2-(Methoxyamino)quinazolin-4-amine

Cat. No. B8404300
M. Wt: 190.20 g/mol
InChI Key: RVIHGSDTXYKVJC-UHFFFAOYSA-N
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Patent
US08541421B2

Procedure details

Prepared as in Example 42 from 2-chloroquinazolin-4-amine (Example 38) and methoxylamine. 1H NMR (400 MHz, DMSO-d6) δ3.79 (s, 3H), 7.48-7.44 (m, 1H), 7.86-7.80 (m, 2H), 8.27 (d, J=8.0 Hz, 1H), 8.99 (s, 1H), 9.16 (s, 1H), 12.39-12.08 (m, 1H). MS 191 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[O:13]([NH2:15])[CH3:14]>>[CH3:14][O:13][NH:15][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CONC1=NC2=CC=CC=C2C(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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